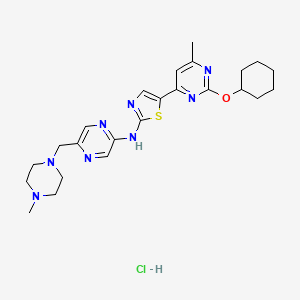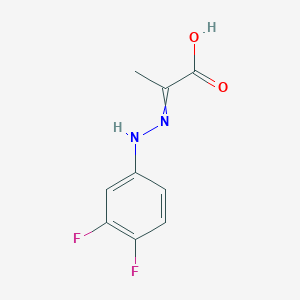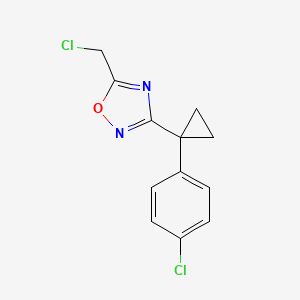
Despentamino Pentazido Tobramycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Despentamino Pentazido Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin. This compound is characterized by the presence of multiple azido groups, which can significantly alter its chemical properties and potential applications. Tobramycin itself is known for its effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and is commonly used in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Despentamino Pentazido Tobramycin involves multiple steps, starting from tobramycinOne common method involves the use of azidation reactions, where azido groups are introduced using reagents such as sodium azide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used to replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .
相似化合物的比较
Despentamino Pentazido Tobramycin can be compared to other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against a broader range of bacteria.
Neomycin: Commonly used in topical applications.
属性
CAS 编号 |
468065-22-7 |
|---|---|
分子式 |
C18H27N15O9 |
分子量 |
597.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI 键 |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
同义词 |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)



![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
